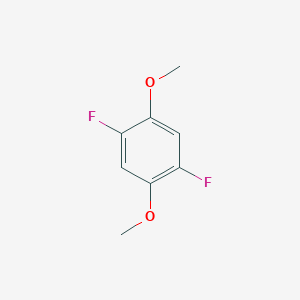
1,4-二氟-2,5-二甲氧基苯
描述
1,4-Difluoro-2,5-dimethoxybenzene is an aromatic compound with the molecular formula C8H8F2O2. It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学研究应用
1,4-Difluoro-2,5-dimethoxybenzene is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
1,4-Difluoro-2,5-dimethoxybenzene is an alkoxy arene
Mode of Action
The compound undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts . This suggests that the compound can participate in redox reactions and form stable radical cations, which may influence its interactions with biological targets.
Action Environment
Environmental factors such as temperature and solvent can significantly influence the action of 1,4-Difluoro-2,5-dimethoxybenzene. For instance, the formation of its long-lived radical cation salts occurs at 40-50°C in chloroform . Therefore, these conditions might be necessary for the compound to exert its effects.
生化分析
Biochemical Properties
1,4-Difluoro-2,5-dimethoxybenzene has been used as a reagent in the direct anodic electrodeposition of polypyrrole, poly (3,4-ethylenedioxythiophene) and polythiophene on Cu electrodes . Specific enzymes, proteins, and other biomolecules it interacts with are not reported in the literature.
Molecular Mechanism
It is known to undergo a 1:3 reaction with TaF 5 in chloroform at 40-50°C to afford long-lived radical cation salts
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluoro-2,5-dihydroxybenzene with methanol in the presence of a strong acid catalyst. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydroxyl groups with methoxy groups.
Industrial Production Methods: Industrial production of 1,4-difluoro-2,5-dimethoxybenzene often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: 1,4-Difluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of 1,4-difluoro-2,5-dimethoxybenzene can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Cyclohexane derivatives.
相似化合物的比较
- 1,4-Difluoro-2,5-dihydroxybenzene
- 1,4-Difluoro-2,5-dimethylbenzene
- 1,4-Difluoro-2,5-dichlorobenzene
Uniqueness: 1,4-Difluoro-2,5-dimethoxybenzene is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties
属性
IUPAC Name |
1,4-difluoro-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUBUBFPGHXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378878 | |
| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199866-90-5 | |
| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199866-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-Difluoro-2,5-dimethoxybenzene a valuable reagent in organic synthesis?
A: 1,4-Difluoro-2,5-dimethoxybenzene serves as a versatile precursor for generating benzyne intermediates. [] This capability enables its use in various synthetic transformations. For instance, it facilitates the construction of complex polycyclic structures like naphthalenes and anthracenes through iterative Diels-Alder reactions with furans. [, ] This reactivity makes it a powerful tool for synthesizing natural products and other complex molecules.
Q2: Can you elaborate on the use of 1,4-Difluoro-2,5-dimethoxybenzene in synthesizing substituted anthracenols?
A: Research demonstrates the successful utilization of 1,4-Difluoro-2,5-dimethoxybenzene in a two-step process to create substituted anthracenols. [] Initially, a Diels-Alder reaction between the compound and a furan derivative yields an oxabenzonorbornadiene intermediate. Subsequent acid-catalyzed ring-opening and isomerization of this intermediate results in the formation of the desired substituted anthracenol. This methodology highlights the potential of 1,4-Difluoro-2,5-dimethoxybenzene in constructing complex aromatic frameworks.
Q3: Beyond organic synthesis, are there other applications of 1,4-Difluoro-2,5-dimethoxybenzene?
A: Interestingly, 1,4-Difluoro-2,5-dimethoxybenzene plays a role in material science as well. [] Studies show that its redox properties make it suitable for the electrodeposition of conducting polymers on copper surfaces. Specifically, it serves as a model redox probe to demonstrate that the copper surface, passivated by succinonitrile, remains adequately conductive for polymer film formation. This application underscores the versatility of 1,4-Difluoro-2,5-dimethoxybenzene beyond its role in organic synthesis.
Q4: What are the structural characteristics of 1,4-Difluoro-2,5-dimethoxybenzene?
A: 1,4-Difluoro-2,5-dimethoxybenzene has the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol. [] Its structure consists of a benzene ring substituted with two fluorine atoms at the 1,4 positions and two methoxy groups at the 2,5 positions. While its spectroscopic data isn't explicitly provided in the given abstracts, its structure suggests characteristic peaks in NMR and IR spectra that could be used for identification and analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


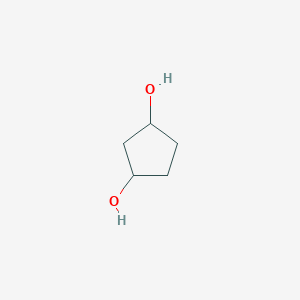
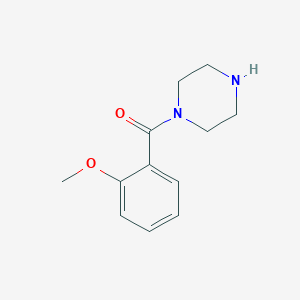
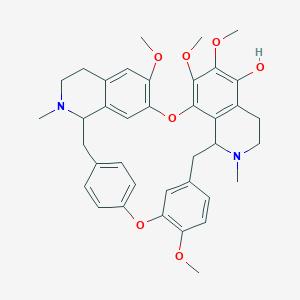
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

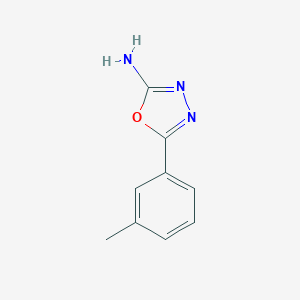
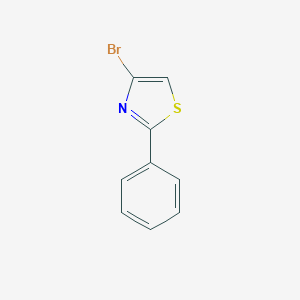
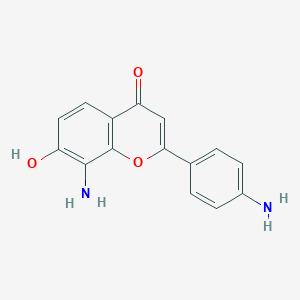
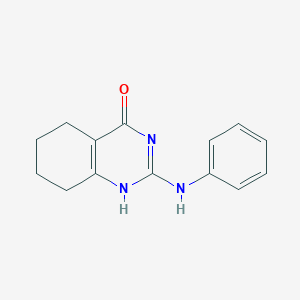
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)
